molecular formula C11H14ClNO2 B3022801 Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 57060-88-5

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No. B3022801
CAS RN: 57060-88-5
M. Wt: 227.69 g/mol
InChI Key: BUXCBOUGBHWQBE-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 57060-88-5 . It has a molecular weight of 227.69 and its IUPAC name is methyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride .


Synthesis Analysis

The synthesis of related compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is represented by the linear formula C11H14ClNO2 . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain molecules .


Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Neuroprotection and Neurodegenerative Diseases

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been investigated for its potential neuroprotective effects. Research suggests that it may help mitigate oxidative stress, inflammation, and neuronal damage. In particular, it has been studied in the context of Parkinson’s disease and other neurodegenerative disorders .

Anticancer Properties

Studies have explored the anticancer potential of this compound. It exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy. Researchers are interested in understanding its mechanisms of action and optimizing its efficacy .

Synthetic Methodology

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is also relevant in synthetic chemistry. It serves as a building block for the synthesis of more complex molecules. Researchers have developed efficient methods to access this scaffold, enabling the creation of diverse chemical libraries .

Medicinal Chemistry

The compound’s structure provides opportunities for medicinal chemistry. Scientists have designed derivatives based on its core, aiming to enhance biological activity. These derivatives may target specific receptors, enzymes, or pathways, potentially leading to novel drug candidates .

Safety and Hazards

The compound is associated with several hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXCBOUGBHWQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

CAS RN

57060-88-5
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57060-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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